molecular formula C19H23N3O3 B5622825 4-methyl-2-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]phthalazin-1(2H)-one

4-methyl-2-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]phthalazin-1(2H)-one

Cat. No. B5622825
M. Wt: 341.4 g/mol
InChI Key: RPHDTFXWTXLYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds with structures similar to "4-methyl-2-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]phthalazin-1(2H)-one" often involves multistep chemical reactions starting from basic building blocks like phthalic anhydride, leading to intermediates such as methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which are then further functionalized to introduce the spiro and oxa-aza components (Sridhara et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to "4-methyl-2-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]phthalazin-1(2H)-one" has been characterized using techniques like X-ray diffraction, NMR, and mass spectrometry. These methods provide insights into the conformational preferences and the spatial arrangement of atoms within the molecule, crucial for understanding its reactivity and interactions (Żesławska et al., 2017).

Chemical Reactions and Properties

Compounds containing the spiro[4.5]decane structure are known for their versatile chemical reactivity. They can undergo various transformations, including cycloadditions, rearrangements, and ring-opening reactions, which are pivotal in synthesizing novel derivatives with potential biological activities. The specific chemical reactions depend on the substituents and the functional groups present in the molecule (Shklyaev et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, if it contains any particularly reactive groups, it could potentially be hazardous. Proper safety precautions should always be taken when handling such compounds .

Future Directions

The future directions for research on this compound could potentially include further studies on its synthesis and properties, as well as investigations into its potential uses. For example, if it shows promising biological activity, it could be studied further as a potential drug .

properties

IUPAC Name

4-methyl-2-[2-(2-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxoethyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-15-5-2-3-6-16(15)18(24)22(20-14)11-17(23)21-9-4-7-19(12-21)8-10-25-13-19/h2-3,5-6H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHDTFXWTXLYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N3CCCC4(C3)CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]phthalazin-1(2H)-one

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